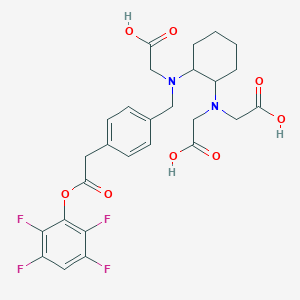
(+/-)-H3Resca-tfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-H3Resca-tfp is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. The compound is known for its complex structure and the presence of multiple functional groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-H3Resca-tfp involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-H3Resca-tfp undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(+/-)-H3Resca-tfp has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (+/-)-H3Resca-tfp involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(+/-)-H3Resca-tfp: shares similarities with other chiral compounds such as this compound analogs and derivatives.
Unique Features:
List of Similar Compounds
- This compound analogs
- This compound derivatives
- Other chiral compounds with similar functional groups
Propriétés
Formule moléculaire |
C27H28F4N2O8 |
|---|---|
Poids moléculaire |
584.5 g/mol |
Nom IUPAC |
2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid |
InChI |
InChI=1S/C27H28F4N2O8/c28-17-10-18(29)26(31)27(25(17)30)41-24(40)9-15-5-7-16(8-6-15)11-32(12-21(34)35)19-3-1-2-4-20(19)33(13-22(36)37)14-23(38)39/h5-8,10,19-20H,1-4,9,11-14H2,(H,34,35)(H,36,37)(H,38,39) |
Clé InChI |
GKFBSFKLJKSHSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N(CC2=CC=C(C=C2)CC(=O)OC3=C(C(=CC(=C3F)F)F)F)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


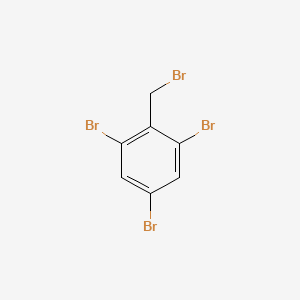
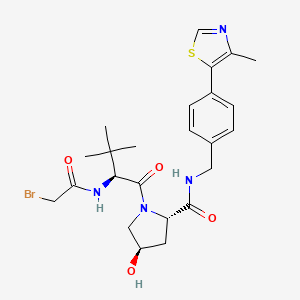
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
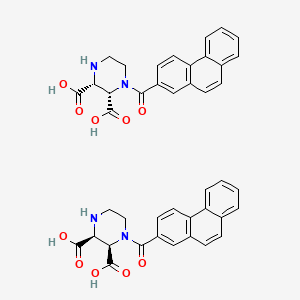
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)

![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
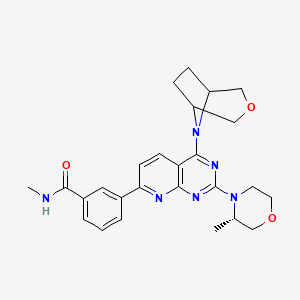
![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)
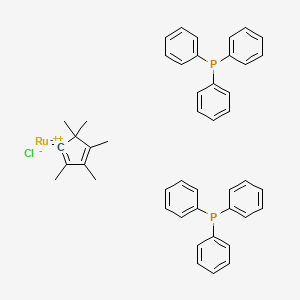


![[1-[1-(11,31-Dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl)ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B11928369.png)
![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)
